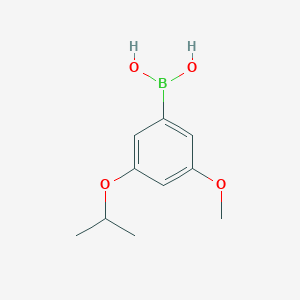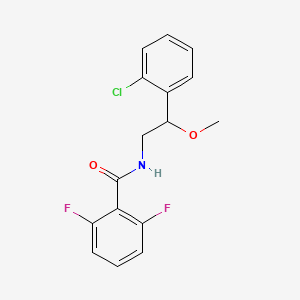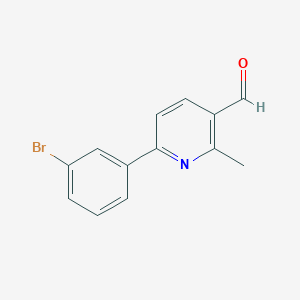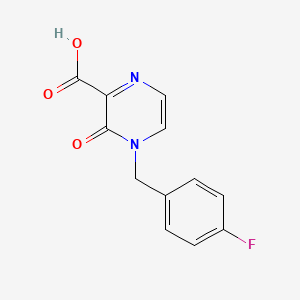![molecular formula C26H19F3N6O5S B2568459 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 902433-56-1](/img/structure/B2568459.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves several steps . Starting with 2-methoxyacetic acid methyl ester as the starting material, it reacts with methyl formate and sodium methoxide to obtain the sodium salt of 3-hydroxy-2-methoxypropionic acid methyl ester. This then reacts with methyl isothiourea to obtain 2,5-dimethoxy-4-hydroxyquinazoline. The compound is then chlorinated with phosphorus oxychloride to obtain 4-chloro-2,5-dimethoxyquinazoline, which then undergoes a hydration reaction to obtain 2,5-dimethoxy-4-hydrazinoquinazoline. Finally, cyclization with cyanogen bromide yields 3-amino-5,8-dimethoxy [1,2,4] triazolo [4,3-c] quinazoline, which then reacts with sodium methoxide to obtain 2-amino-5,8-dimethoxy [1,2,4] triazolo [1,5,c] quinazoline .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation: CCN(CC)C(=O)CSc1nc2cc(c(cc2c3n1nc(n3)c4ccc(cc4)N+[O-])OC)OC .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression . Further studies are needed to elucidate specific mechanisms and optimize their efficacy.
Antimicrobial Properties
Triazolothiadiazines have demonstrated antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. These compounds may serve as promising leads for developing novel antimicrobial agents . Their mode of action and spectrum of activity warrant further exploration.
Analgesic and Anti-Inflammatory Effects
Certain triazolothiadiazine derivatives exhibit analgesic and anti-inflammatory properties. These compounds could potentially be used to manage pain and inflammation associated with various conditions . Investigating their interactions with relevant receptors and pathways is crucial for therapeutic development.
Antioxidant Potential
The 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold has been evaluated for its antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Researchers are exploring these derivatives as potential antioxidants .
Enzyme Inhibitors
Triazolothiadiazines have shown promise as enzyme inhibitors. Specific examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . These interactions with enzymes open avenues for therapeutic intervention.
Antiviral Properties
Researchers have investigated the antiviral potential of triazolothiadiazine derivatives. These compounds may inhibit viral replication or entry, making them valuable candidates for antiviral drug development . Further studies are needed to validate their efficacy against specific viruses.
Wirkmechanismus
Target of Action
The compound “2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE” is a complex molecule that contains several functional groups. These groups, such as the triazoloquinazolinyl and nitrophenyl groups, are often found in compounds with various biological activities . .
Eigenschaften
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N6O5S/c1-39-20-11-18-19(12-21(20)40-2)31-25(41-13-22(36)30-16-5-3-4-15(10-16)26(27,28)29)34-24(18)32-23(33-34)14-6-8-17(9-7-14)35(37)38/h3-12H,13H2,1-2H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGHQBABDCORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2568379.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2568382.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2568384.png)
![Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate](/img/structure/B2568386.png)
![2-methoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2568389.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2568390.png)

![2-Cyclopropyl-1-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2568395.png)

![2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2568398.png)
